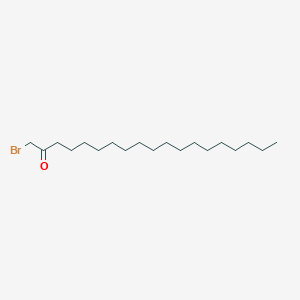
1-Bromononadecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromononadecan-2-one is an organic compound belonging to the class of brominated ketones It is characterized by a long carbon chain with a bromine atom attached to the first carbon and a ketone functional group on the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromononadecan-2-one can be synthesized through a multi-step process involving the bromination of nonadecan-2-one. The typical synthetic route includes:
Bromination: Nonadecan-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the first carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromononadecan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of nonadecan-2-one.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Nonadecan-2-one.
Reduction: 2-Bromononadecan-2-ol.
Oxidation: Nonadecanoic acid.
Applications De Recherche Scientifique
1-Bromononadecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromononadecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential bioactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Bromododecane: A shorter chain brominated alkane with similar reactivity but different physical properties.
1-Bromohexadecane: Another brominated alkane with a different chain length and applications.
Uniqueness: 1-Bromononadecan-2-one is unique due to its specific chain length and the presence of both a bromine atom and a ketone group
Propriétés
Numéro CAS |
5365-79-7 |
|---|---|
Formule moléculaire |
C19H37BrO |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
1-bromononadecan-2-one |
InChI |
InChI=1S/C19H37BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-18H2,1H3 |
Clé InChI |
VHAUVBNSUSTZKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


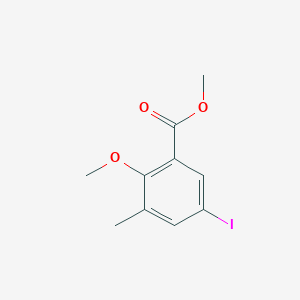
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
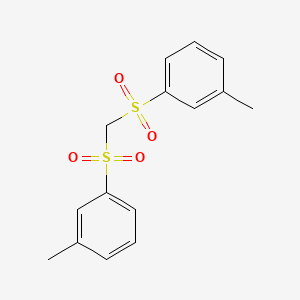
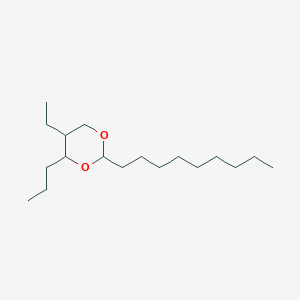
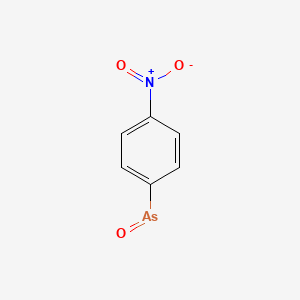
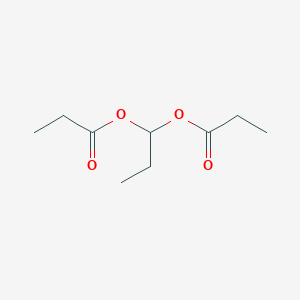
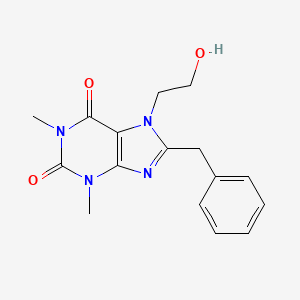


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
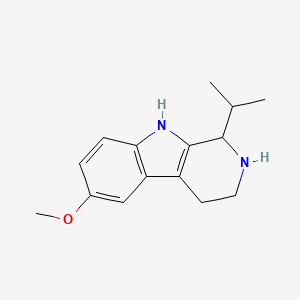
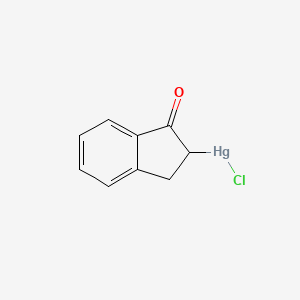
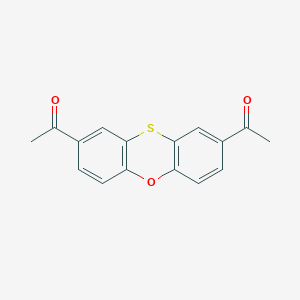
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)
